molecular formula C15H22N4O4 B13684131 Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate

Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate

Cat. No.: B13684131
M. Wt: 322.36 g/mol
InChI Key: DRRZFYFGFTUIJM-UHFFFAOYSA-N
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Description

Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. It features a pyrimidine ring substituted with a methyl ester group at the 2-position and a 4-Boc-1-piperazinyl group at the 5-position. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Boc-Protected Piperazine: The Boc-protected piperazine is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with Boc-protected piperazine under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrimidine ring to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected piperazine group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Deprotection Reactions: The major product is the free amine derivative.

    Ester Hydrolysis: The major product is the carboxylic acid derivative.

Scientific Research Applications

Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: It is employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected piperazine group can enhance the compound’s ability to cross biological membranes, while the pyrimidine core can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(4-methylpiperazinyl)pyrimidine-2-carboxylate: Similar structure but with a methyl group instead of a Boc group.

    Methyl 5-(4-ethylpiperazinyl)pyrimidine-2-carboxylate: Similar structure but with an ethyl group instead of a Boc group.

    Methyl 5-(4-phenylpiperazinyl)pyrimidine-2-carboxylate: Similar structure but with a phenyl group instead of a Boc group.

Uniqueness

Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate is unique due to the presence of the Boc-protected piperazine group, which provides stability and protects the amine functionality during synthetic transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

methyl 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-2-carboxylate

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)11-9-16-12(17-10-11)13(20)22-4/h9-10H,5-8H2,1-4H3

InChI Key

DRRZFYFGFTUIJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(N=C2)C(=O)OC

Origin of Product

United States

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